molecular formula C25H50O2 B1220609 Octadecyl heptanoate CAS No. 66009-41-4

Octadecyl heptanoate

Cat. No. B1220609
CAS RN: 66009-41-4
M. Wt: 382.7 g/mol
InChI Key: ABTZKZVAJTXGNN-UHFFFAOYSA-N
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Description

Octadecyl heptanoate, also known as Stearyl heptanoate, is an ester of stearyl alcohol and heptanoic acid . It has a molecular formula of C25H50O2 and a molecular weight of 382.67 . It is an off-white waxy solid, soluble in ethanol, mineral oil, and other organic solvents but not soluble in water .


Molecular Structure Analysis

The IUPAC name for Octadecyl heptanoate is the same as its common name . Its InChI code is 1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24-27-25(26)23-21-8-6-4-2/h3-24H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCCOC(=O)CCCCCC .


Physical And Chemical Properties Analysis

Octadecyl heptanoate is a solid or semi-solid or lump or liquid at room temperature . It has a molecular weight of 382.67 . It’s not soluble in water but is soluble in ethanol, mineral oil, and other organic solvents .

Scientific Research Applications

Cosmetics and Personal Care

Stearyl heptanoate: is widely used in the cosmetics industry due to its emollient properties. It acts as a skin conditioning agent, providing a smooth and soft texture to the skin. It’s found in products like eyeliners , lipsticks , and skin creams . The compound is derived from stearyl alcohol and heptanoic acid and is valued for its ability to create a barrier on the skin, locking in moisture .

Analytical Chemistry

Octadecyl heptanoate: is used in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) . It serves as a standard for the separation and analysis of compounds due to its stable chemical structure and predictable interaction with chromatography columns .

Cosmetic Safety Research

Safety assessments of Stearyl heptanoate in cosmetics are crucial. Studies focus on its toxicokinetics, dermal penetration, and potential for causing irritation or sensitization. Ensuring the safety of cosmetic ingredients is a significant application of this compound in scientific research .

properties

IUPAC Name

octadecyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24-27-25(26)23-21-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTZKZVAJTXGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9070379
Record name Octadecyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9070379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl heptanoate

CAS RN

66009-41-4
Record name Stearyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66009-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, octadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066009414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9070379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M4UGL1NCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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